(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
CAS No.:
Cat. No.: VC18278203
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O |
|---|---|
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | (2S)-2-amino-4-methyl-N-[(1S)-1-phenylethyl]pentanamide |
| Standard InChI | InChI=1S/C14H22N2O/c1-10(2)9-13(15)14(17)16-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9,15H2,1-3H3,(H,16,17)/t11-,13-/m0/s1 |
| Standard InChI Key | VPFFPRYQICYPMT-AAEUAGOBSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)C1=CC=CC=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide possesses two chiral centers: one at the second carbon of the pentanamide backbone and another at the phenylethyl substituent. The IUPAC name, (2S)-2-amino-4-methyl-N-[(1S)-1-phenylethyl]pentanamide, explicitly denotes these configurations. The molecule comprises:
-
A pentanamide backbone with an amino group (-NH₂) at the second carbon.
-
A methyl branch at the fourth carbon.
-
An N-((S)-1-phenylethyl) substituent, introducing aromatic character and steric bulk.
The stereochemistry critically influences its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| Solubility | Likely polar organic solvents |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The compound’s solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) due to the amide and amino groups, which facilitate hydrogen bonding. The lack of reported melting and boiling points suggests limited thermal stability data, common for research-stage compounds.
Synthesis and Manufacturing
General Synthesis Strategy
The synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide typically involves asymmetric synthesis or chiral resolution to achieve the desired stereochemistry. A plausible multi-step approach includes:
-
Chiral Starting Material Selection: Using enantiomerically pure precursors, such as (S)-1-phenylethylamine, to ensure stereochemical fidelity.
-
Backbone Assembly: Coupling the amino acid derivative (e.g., L-leucine) with the phenylethyl group via amide bond formation.
-
Protection-Deprotection Steps: Employing groups like tert-butoxycarbonyl (Boc) to shield reactive sites during synthesis.
While detailed protocols remain scarce in public literature, analogous compounds are synthesized using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds.
Challenges in Synthesis
Key challenges include:
-
Stereochemical Purity: Ensuring minimal racemization during amide bond formation, often requiring low-temperature conditions.
-
Yield Optimization: Balancing reaction time and reagent stoichiometry to maximize product yield.
-
Purification: Utilizing chromatography or recrystallization to isolate the desired enantiomer from byproducts.
Recent advancements in flow chemistry and enzymatic catalysis could address these issues, though specific applications to this compound are yet to be documented.
Biological Activity and Mechanisms
Target Interactions
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is hypothesized to interact with enzymes or receptors via:
-
Hydrogen Bonding: The amino and amide groups engage with polar residues in binding pockets.
-
Steric Effects: The phenylethyl group may occupy hydrophobic regions, enhancing binding affinity.
Preliminary studies on similar compounds suggest potential modulation of neurotransmitter systems (e.g., GABA receptors) or metabolic enzymes (e.g., proteases).
Comparative Analysis with Related Compounds
Structural Analog: (2S,3S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide
This analog differs by an additional methyl group at the third carbon, altering steric and electronic properties:
| Feature | (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide | (2S,3S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide |
|---|---|---|
| Methyl Group Position | C4 | C3 |
| Molecular Weight | 234.34 g/mol | 234.34 g/mol |
| Chirality | (2S,1S) | (2S,3S,1S) |
The C3 methyl group in the analog may enhance hydrophobic interactions but reduce solubility, illustrating how minor structural changes impact bioactivity.
Functional Implications
-
Solubility: The C4 methyl group in the parent compound may improve aqueous solubility compared to the C3 analog.
-
Target Selectivity: Stereochemical variations could lead to preferential binding to distinct enzyme isoforms.
Such comparisons underscore the importance of structure-activity relationship (SAR) studies in drug design.
Applications in Drug Development
Lead Compound Optimization
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide serves as a scaffold for:
-
Peptidomimetics: Mimicking peptide structures to enhance metabolic stability.
-
Enzyme Inhibitors: Tailoring side chains to fit catalytic pockets.
Preclinical Research Priorities
Future studies should focus on:
-
Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME).
-
Toxicity Screening: Evaluating hepatotoxicity and off-target effects.
-
Target Identification: Using computational docking and high-throughput screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume